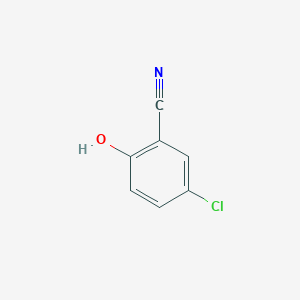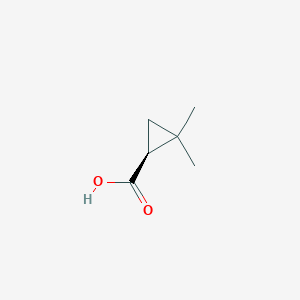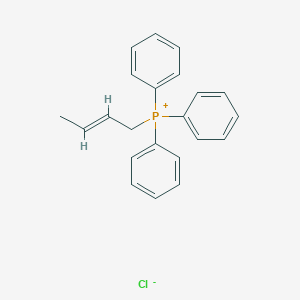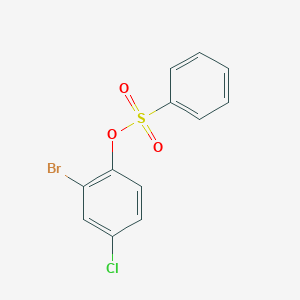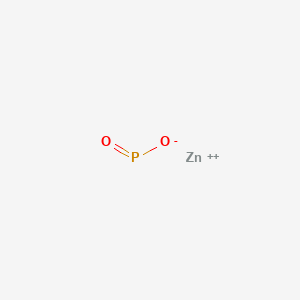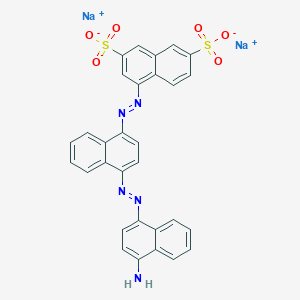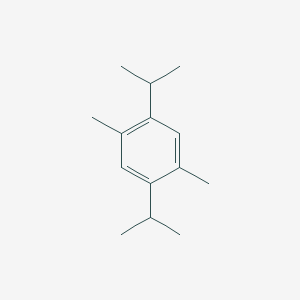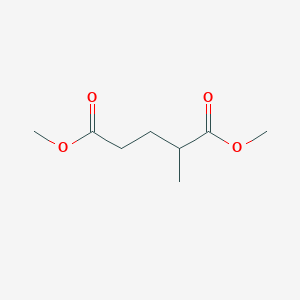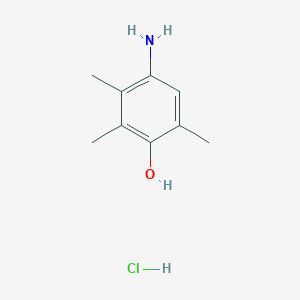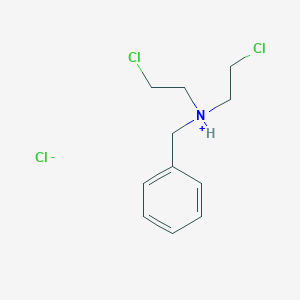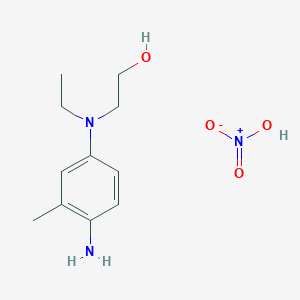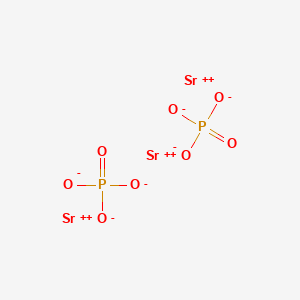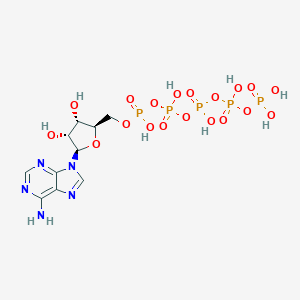
Adenosine 5'-pentaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds have a polyphosphate group linked to the ribose moiety . Adenosine-5’-Pentaphosphate is involved in various biochemical processes and has significant roles in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine-5’-Pentaphosphate can be synthesized through a two-step process. The first step involves the formation of adenosine-5’-tetraphosphate from adenosine triphosphate and trimetaphosphate. In the second step, adenosine-5’-tetraphosphate is converted to adenosine-5’-pentaphosphate . The optimal pH for the synthesis is between 7.5 and 8.5, and the process is regulated by metal ions .
Industrial Production Methods: Industrial production of adenosine-5’-pentaphosphate typically involves enzymatic synthesis using acetyl coenzyme A synthetase, which catalyzes the formation of adenosine-5’-pentaphosphate from adenosine triphosphate and triphosphate .
Chemical Reactions Analysis
Types of Reactions: Adenosine-5’-Pentaphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can undergo substitution reactions where one or more of its phosphate groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield adenosine-5’-tetraphosphate, while substitution reactions may produce various adenosine derivatives.
Scientific Research Applications
Adenosine-5’-Pentaphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in cellular metabolism and is used in studies related to energy transfer and signal transduction.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating immune responses and its potential use in treating certain metabolic disorders.
Industry: It is used in the production of nucleotide-based products and as a component in biochemical assays.
Mechanism of Action
Adenosine-5’-Pentaphosphate exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with enzymes such as adenylate kinase and 5’-nucleotidase, influencing their activity.
Pathways Involved: It is involved in pathways related to energy metabolism, signal transduction, and nucleotide synthesis.
Comparison with Similar Compounds
- Adenosine-5’-Monophosphate
- Adenosine-5’-Diphosphate
- Adenosine-5’-Triphosphate
- Adenosine-5’-Tetraphosphate
Comparison: Adenosine-5’-Pentaphosphate is unique due to its higher number of phosphate groups compared to other adenosine phosphates. This gives it distinct biochemical properties and makes it suitable for specific applications where higher energy transfer or more complex interactions are required .
Properties
CAS No. |
14535-90-1 |
|---|---|
Molecular Formula |
C10H18N5O19P5 |
Molecular Weight |
667.14 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(30-10)1-29-36(21,22)32-38(25,26)34-39(27,28)33-37(23,24)31-35(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
WYJWVZZCMBUPSP-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
physical_description |
Solid |
Synonyms |
adenosine 5'-pentaphosphate pppppA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


